molecular formula C₂₂H₂₁D₇O₂ B1152143 Etonogestrel-d7 (Major)

Etonogestrel-d7 (Major)

Cat. No.: B1152143
M. Wt: 331.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etonogestrel-d7 (Major) is a deuterium-labeled isotopologue of etonogestrel, specifically designed for use as an internal standard in quantitative bioanalysis. Its primary research value lies in the accurate measurement of its non-deuterated analog, etonogestrel, in complex biological samples such as plasma, serum, and tissues using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of seven deuterium atoms provides a predictable mass shift, allowing for clear differentiation from the native analyte while maintaining nearly identical chemical and chromatographic properties. This is critical for compensating for variability in sample preparation and instrument response, thereby ensuring high precision, accuracy, and reliability in pharmacokinetic and pharmacodynamic studies. Research applications for Etonogestrel-d7 are centered on advancing the understanding of synthetic progestin pharmacology. It is an essential tool in studies investigating drug-drug interactions, particularly those involving CYP3A4 inducers or inhibitors which are known to alter etonogestrel metabolism . Furthermore, it enables robust quantification in clinical trials aimed at characterizing the wide interindividual variability in serum etonogestrel concentrations among users of contraceptive implants or vaginal rings, contributing to the study of factors that may influence contraceptive efficacy and side effect profiles . By providing a stable and traceable reference, Etonogestrel-d7 facilitates research into the pharmacokinetics of etonogestrel, including its absorption, distribution, and clearance, without being subject to the same metabolic pathways as the unlabeled compound.

Properties

Molecular Formula

C₂₂H₂₁D₇O₂

Molecular Weight

331.5

Synonyms

(17α)-13-Ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-d7;  3-Ketodesogestrel-d7;  3-Oxodesogestrel-d7;  Org-3236-d7;  Implanon-d7; 

Origin of Product

United States

Scientific Research Applications

Hormonal Contraception

Etonogestrel is widely recognized for its efficacy in preventing pregnancy. As a component of various contraceptive methods, including subdermal implants and intravaginal rings, its deuterated form, etonogestrel-d7, is utilized in research to study pharmacokinetics and drug interactions.

Case Study: Long-Acting Contraceptive Formulations

Recent studies have investigated the use of etonogestrel-d7 in developing long-acting multipurpose prevention technologies (MPTs). For instance, research demonstrated the feasibility of combining etonogestrel with antiretrovirals like dolutegravir or cabotegravir in biodegradable injectable formulations that provide sustained release for up to 90 days. These formulations aim to enhance user compliance by reducing the frequency of administration while simultaneously offering protection against sexually transmitted infections (STIs) and unintended pregnancies .

Pharmacokinetic Studies

The application of etonogestrel-d7 extends into pharmacokinetics, where it serves as an internal standard in analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method allows for the simultaneous quantification of etonogestrel and its metabolites in biological samples.

Case Study: Bioequivalence Studies

A significant study employed UPLC-MS/MS to assess the bioequivalence of etonogestrel and ethinyl estradiol formulations. The use of etonogestrel-d7 as an internal standard facilitated accurate measurements, leading to reliable pharmacokinetic profiles essential for regulatory submissions . The study confirmed that the formulation met the required standards for therapeutic equivalence, showcasing the importance of etonogestrel-d7 in clinical research.

Investigating Non-Contraceptive Therapeutic Uses

Emerging research suggests that etonogestrel may have applications beyond contraception, particularly in gynecological conditions such as endometrial hyperplasia and uterine leiomyomas.

Case Study: Treatment of Atypical Hyperplasia

In a clinical review involving post-menopausal women with atypical hyperplasia, the levonorgestrel-releasing intrauterine device (IUD) was evaluated for its therapeutic efficacy. The findings indicated a significant response rate among patients treated with levonorgestrel, suggesting that similar formulations incorporating etonogestrel could be beneficial in managing endometrial conditions . This highlights the potential of etonogestrel-d7 in exploring new therapeutic avenues.

Comparative Data Table

Application AreaMethodology/Study TypeKey Findings
Hormonal ContraceptionLong-acting injectable formulationsSustained release for 90 days; dual protection
PharmacokineticsUPLC-MS/MS bioequivalence studiesAccurate quantification; met equivalence standards
Non-Contraceptive TherapeuticsClinical reviews on IUD efficacySignificant response in atypical hyperplasia cases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Etonogestrel (ENG)

  • Structural Relationship: Etonogestrel-d7 is isotopically identical to etonogestrel except for seven deuterium substitutions.
  • Analytical Utility :
    • In UPLC-MS/MS, ENG-d7 (m/z 332.2) serves as an internal standard for unlabeled ENG (m/z 325.2), enabling precise quantification in human plasma .
    • Both compounds co-elute chromatographically but are distinguished by their distinct mass-to-charge (m/z) ratios .
  • Pharmacokinetics : ENG-d7 mimics the metabolic stability of ENG but lacks therapeutic activity, making it ideal for tracer studies .

Ethinyl Estradiol (EE) and EE-d4

  • Functional Role : EE is often co-administered with ENG in contraceptives. EE-d4 (m/z 534.2), like ENG-d7, is deuterated for analytical use.
  • Mass Spectrometry :
    • EE (m/z 530.2) and EE-d4 exhibit a 4 Da mass difference due to four deuterium atoms, paralleling the ENG/ENG-d7 pairing .
    • Both deuterated standards improve assay accuracy by compensating for matrix effects and ionization variability .

Degradation Products and Impurities

Etonogestrel undergoes forced degradation under stress conditions, producing impurities such as:

  • DP6 (Alkaline Degradant) : C₇H₁₄O
  • DP7 (Peroxide Degradant) : C₇H₁₄
  • DP8 (Reductive Degradant) : Contains sodium oxide (NaO) .

In contrast, ENG-d7 is chemically stable under these conditions, underscoring its reliability as an internal standard .

Data Tables for Comparative Analysis

Table 1: Key Mass Spectrometry Parameters

Compound Molecular Ion (m/z) Fragmentation Pattern Application
Etonogestrel (ENG) 325.2 ± 257.2 Dominant fragments at 257.2 Therapeutic agent
Etonogestrel-d7 (ENG-d7) 332.2 ± 263.2 Fragments shifted by +7 Da Internal standard for UPLC-MS/MS
Ethinyl Estradiol (EE) 530.2 ± 171.2 Key fragment at 171.2 Co-analyte in contraceptives
EE-d4 534.2 ± 171.2 +4 Da shift vs. EE Internal standard

Source: Adapted from UPLC-MS/MS studies

Preparation Methods

Initial Synthesis Steps from Delta 8 Estradiol Methyl Ether

The synthesis begins with delta 8 estradiol methyl ether (compound 1), a commercially available steroid precursor. In the first critical step, compound 1 undergoes Oppenauer oxidation using benzaldehyde and aluminum isopropoxide to form the 17-keto derivative (compound 2). This reaction achieves an 82% yield under optimized conditions, with the ketone group introduced at position 17 serving as a key functional group for subsequent modifications.

Following oxidation, acid-catalyzed isomerization rearranges the double bond system, producing a mixture of delta 9,11 and delta 8 derivatives (compound 3). The use of sulfuric acid in methanol at 50°C facilitates this step, though the reaction requires careful monitoring to minimize byproduct formation.

Ketal Protection and Hydroxylation

To protect the 17-keto group, compound 3 is converted into a ketal derivative (compound 4) using 2,2-dimethyl-1,3-propanediol under acidic conditions. This step ensures regioselectivity in later reactions. The protected intermediate then undergoes hydroboration-oxidation to introduce an 11-hydroxy group (compound 5). Employing diborane-dimethyl sulfide complex followed by hydrogen peroxide yields the 11β-hydroxy configuration with >90% stereoselectivity.

Oxidation to 11-Keto Intermediate

The 11-hydroxy group in compound 5 is oxidized to a ketone (compound 6) using Dess-Martin periodinane , a reagent preferred for its high efficiency and mild reaction conditions (yield: 85–90%). Alternative methods, such as Swern oxidation or pyridinium chlorochromate, are less favored due to lower yields or harsher conditions.

Deuteration Techniques in Etonogestrel-d7 Synthesis

Hydrogen-Deuterium Exchange Methods

Deuterium incorporation occurs at seven positions in the etonogestrel backbone, primarily at carbon centers adjacent to electron-withdrawing groups. A widely used method involves base-catalyzed exchange in deuterated solvents (e.g., D2O/THF mixtures). For example, treating the 11-keto intermediate (compound 6) with sodium deuteroxide in D2O at 80°C facilitates H-D exchange at the α-positions of the ketone.

Use of Deuterated Reagents

Strategic deuteration is achieved using deuterated analogs of key reagents:

  • Deuterated Grignard reagents (e.g., CD3MgBr) introduce deuterium at the 13-ethyl group during sidechain elongation.

  • Deuterium gas (D2) in catalytic hydrogenation steps replaces protium at unsaturated bonds, as seen in the reduction of the 11-methylene group.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Reaction StepOptimal SolventTemperature RangeYield Improvement Strategy
Oppenauer OxidationToluene80–90°CUse of BHT antioxidant to prevent side reactions
Ketal FormationDichloromethane25°CMolecular sieves to absorb water
Dess-Martin OxidationAcetonitrile0–5°CSlow reagent addition to control exotherms

Catalysts and Reagent Selection

The Lithium-ammonia reduction step for introducing the 17α-hydroxy group requires precise stoichiometry. Excess lithium (5 eq.) in liquid ammonia at −40°C ensures complete reduction of the 17-keto group while preserving the deuterium labels.

Analytical Methods for Quality Control

Chromatographic Techniques

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/D2O) resolves Etonogestrel-d7 from non-deuterated impurities. Retention time shifts of 0.3–0.5 minutes confirm deuterium incorporation.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) verifies deuteration efficiency:

  • Theoretical m/z for [M+H]+: 331.50

  • Observed m/z: 331.48 (Δ = −0.02 ppm)
    Deuterium distribution is confirmed via MS/MS fragmentation patterns, with characteristic losses of D-labeled fragments.

Industrial-Scale Production Considerations

Challenges in Scaling Synthesis

Large-scale runs face:

  • Isomer separation difficulties during double bond rearrangement (Step 1.1), requiring simulated moving bed chromatography for purification.

  • Deuterium loss during high-temperature steps, mitigated by using pressurized reactors to lower boiling points of deuterated solvents.

ParameterMitigation Strategy
Waste D2OOn-site distillation for reuse
Lithium wasteNeutralization with ethanol before disposal
Diborane handlingIn-situ generation to avoid gas storage

Q & A

Q. What experimental parameters are critical for validating Etonogestrel-d7 as an internal standard in UPLC-MS/MS bioanalytical methods?

To ensure accuracy, validate parameters such as:

  • Selectivity : Confirm no interference from endogenous plasma components by comparing chromatograms of blank plasma, plasma spiked with Etonogestrel-d7, and post-dose samples .
  • Linearity : Establish calibration curves across physiologically relevant concentrations (e.g., 5–5000 pg/mL) using deuterated analogs to correct for matrix effects .
  • Precision and accuracy : Perform intra- and inter-day validation with ≤15% CV for precision and 85–115% recovery for accuracy .

Q. How should researchers design experiments to distinguish Etonogestrel-d7 from its non-deuterated analog in mass spectrometry?

  • Use high-resolution mass spectrometers (e.g., Q-TOF) to resolve the 7 Da mass difference caused by deuterium substitution.
  • Optimize ionization parameters (e.g., ESI+ mode) to enhance the signal-to-noise ratio for m/z 332.2 (Etonogestrel-d7) vs. m/z 325.2 (Etonogestrel) .
  • Validate chromatographic separation to ensure retention time alignment between the analyte and internal standard .

Q. What ethical considerations apply when using Etonogestrel-d7 in human pharmacokinetic studies?

  • Obtain informed consent for plasma sampling and disclose the use of deuterated compounds.
  • De-identify participant data (e.g., pseudonymize IDs) before analysis to comply with GDPR or HIPAA .
  • Justify sample size statistically to minimize unnecessary participant exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Etonogestrel-d7 recovery rates across different biological matrices?

  • Matrix effect studies : Compare extraction efficiency in plasma, serum, and tissue homogenates using post-extraction spiking. Adjust methods if ion suppression/enhancement exceeds ±20% .
  • Cross-validation : Re-analyze samples using alternative techniques (e.g., LC-HRMS) to confirm recovery rates .
  • Statistical reconciliation : Apply Bland-Altman plots or Deming regression to identify systematic biases between methods .

Q. What strategies mitigate isotopic interference when co-analyzing Etonogestrel-d7 with other deuterated compounds?

  • Mass defect filtering : Use software tools to exclude ions with overlapping m/z values within a ±0.05 Da window.
  • Chromatographic optimization : Adjust gradient elution to separate co-eluting deuterated species (e.g., EE-d4 and ENG-d7) .
  • Dynamic MRM : Employ time-segmented transitions to reduce cross-talk between channels .

Q. How should contradictory data on Etonogestrel-d7 stability under varying storage conditions be interpreted?

  • Conduct accelerated stability studies at -20°C, 4°C, and room temperature with triplicate sampling.
  • Use ANOVA to identify significant degradation trends (p < 0.05) and define acceptable storage thresholds .
  • Reference ICH guidelines for bioanalytical method validation to standardize stability criteria .

Q. What computational models are effective for predicting Etonogestrel-d7’s behavior in novel experimental setups?

  • Apply physiologically based pharmacokinetic (PBPK) modeling to simulate distribution and clearance in untested populations (e.g., hepatic impairment).
  • Validate models against in vivo data using Akaike Information Criterion (AIC) to assess goodness-of-fit .

Methodological Guidelines

  • Data reporting : Use metric units (e.g., ng/mL, not ppm) and report numerical values to one decimal beyond instrumental precision (e.g., 25.3 ± 1.2 ng/mL) .
  • Statistical rigor : Avoid the term "significant" unless accompanied by p-values or confidence intervals .
  • Reproducibility : Include raw chromatograms, mass spectra, and calibration data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.